molecular formula C16H11NO5 B3276084 4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)- CAS No. 63487-11-6

4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-

Cat. No. B3276084
CAS RN: 63487-11-6
M. Wt: 297.26 g/mol
InChI Key: FZEGNONSILXPRZ-UHFFFAOYSA-N
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Description

“4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-”. However, the synthesis of similar compounds often involves the use of various organic reactions2.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. However, I couldn’t find specific information on the molecular structure of "4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-"34.



Chemical Reactions Analysis

The chemical reactions involving “4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-” are not readily available. However, similar compounds are known to undergo a variety of chemical reactions15.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-"15.


Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of "4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-"7.


Future Directions

The future directions for research on “4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-” could involve further studies on its synthesis, properties, and potential applications. However, specific future directions are not available8.


Please note that this analysis is based on the available data and there might be more recent studies or data that are not included in this analysis. For a more comprehensive and up-to-date analysis, please refer to the latest scientific literature and databases.


properties

IUPAC Name

7-methoxy-2-(2-nitrophenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-10-6-7-12-14(18)9-16(22-15(12)8-10)11-4-2-3-5-13(11)17(19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEGNONSILXPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50795454
Record name 7-Methoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50795454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 7-methoxy-2-(2-nitrophenyl)-

CAS RN

63487-11-6
Record name 7-Methoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50795454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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